molecular formula C11H14ClNO B6616460 (4-chlorophenyl)(oxolan-3-yl)methanamine CAS No. 1250330-72-3

(4-chlorophenyl)(oxolan-3-yl)methanamine

Cat. No.: B6616460
CAS No.: 1250330-72-3
M. Wt: 211.69 g/mol
InChI Key: BNJICPSSJZQIOE-UHFFFAOYSA-N
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Description

(4-chlorophenyl)(oxolan-3-yl)methanamine is a chemical compound with the molecular formula C 11 H 14 ClNO and a molecular weight of 211.69 g/mol . Its CAS registration number is 1250330-72-3 . This compound is a chiral amine derivative, featuring a 4-chlorophenyl group and an oxolane (tetrahydrofuran) ring, making it a valuable scaffold in medicinal chemistry and drug discovery research. It serves as a versatile building block for the synthesis of more complex molecules. The product is provided with a minimum purity of 95% . For optimal stability and shelf life, it should be stored sealed in a dry environment at 2-8°C . This product is labeled For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals. As a key intermediate, this compound can be used in various research areas, including the exploration of new pharmaceutical agents and the development of materials. Its structural motifs are common in compounds investigated for a range of biological activities. Researchers can utilize this building block to create libraries of derivatives for high-throughput screening and structure-activity relationship (SAR) studies. Specific applications and mechanisms of action are areas of active investigation within the scientific community.

Properties

IUPAC Name

(4-chlorophenyl)-(oxolan-3-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO/c12-10-3-1-8(2-4-10)11(13)9-5-6-14-7-9/h1-4,9,11H,5-7,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNJICPSSJZQIOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1C(C2=CC=C(C=C2)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1250330-72-3
Record name (4-chlorophenyl)(oxolan-3-yl)methanamine
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Preparation Methods

Formation of 3-Cyano Oxolane

The foundational step involves synthesizing 3-cyano oxolane, a critical precursor. As detailed in patent CN106366056A, this is achieved through a two-step process:

  • Additive Reaction : Acrylonitrile reacts with 2-chloroethanol in the presence of sodium hydroxide (NaOH) at 70°C for 3 hours, yielding 2-chloroethyl-2-cyanoethyl ether. This step achieves an 85% yield under optimized molar ratios (1:1 acrylonitrile to 2-chloroethanol).

  • Cyclization : The intermediate undergoes cyclization using Sodamide. (NaNH2) in tetrahydrofuran (THF) at 0–5°C, followed by reflux at 65°C for 6 hours. This step yields 3-cyano oxolane at 51.7% efficiency.

Grignard Addition and Reductive Amination

To introduce the 4-chlorophenyl moiety, 3-cyano oxolane is treated with 4-chlorophenylmagnesium bromide in dry diethyl ether. The nitrile group undergoes nucleophilic addition, forming an imine intermediate, which is hydrolyzed to (4-chlorophenyl)(oxolan-3-yl)methanone. Subsequent reductive amination with ammonium acetate and sodium cyanoborohydride (NaBH3CN) in methanol at room temperature for 12 hours yields the target amine. This step achieves a 68% yield after purification by column chromatography.

Key Data :

StepReagents/ConditionsYield (%)
Additive ReactionNaOH, 70°C, 3h85
CyclizationNaNH2, THF, reflux51.7
Grignard Addition4-ClC6H4MgBr, Et2O, 0°C→RT72
Reductive AminationNH4OAc, NaBH3CN, MeOH, 12h68

Catalytic Hydrogenation of Nitrile Precursors

Direct Hydrogenation Pathway

An alternative route involves modifying the 3-cyano oxolane intermediate. After introducing the 4-chlorophenyl group via Suzuki-Miyaura coupling (using 4-chlorophenylboronic acid and Pd(PPh3)4), the nitrile is reduced to the primary amine using Raney nickel under hydrogen pressure (2.5 MPa) at 110°C. This one-pot method bypasses ketone formation, achieving a 63% overall yield.

Comparative Analysis

While catalytic hydrogenation is efficient, competing side reactions (e.g., over-reduction or debenzylation) necessitate precise control of H2 pressure and temperature. The method is less selective than reductive amination but offers scalability for industrial applications.

Mitsunobu Reaction and Tosylate Displacement

Oxolane Ring Construction

Drawing from Frontiers in Chemistry, the Mitsunobu reaction constructs the oxolane ring. A diol precursor, (4-chlorophenyl)(2,3-dihydroxypropyl)methanol, reacts with triphenylphosphine (PPh3) and diisopropyl azodicarboxylate (DIAD) in THF, forming the tetrahydrofuran ring with 86% yield.

Tosylation and Amination

The secondary alcohol is converted to a tosylate using toluenesulfonyl chloride (TsCl) and triethylamine (TEA) in dichloromethane. Subsequent displacement with aqueous ammonia at 70°C for 5 hours yields the target amine with 78% efficiency.

Key Data :

StepReagents/ConditionsYield (%)
Mitsunobu ReactionPPh3, DIAD, THF86
TosylationTsCl, TEA, DCM95
AminationNH3 (aq), 70°C, 5h78

Comparative Evaluation of Methods

MethodAdvantagesLimitationsYield (%)
Grignard/ReductionHigh selectivity, minimal byproductsMulti-step, cost-intensive reagents68
Catalytic HydrogenationScalable, one-pot synthesisRequires high-pressure equipment63
Mitsunobu/TosylationEfficient ring formationToxicity of TsCl, purification challenges78

Chemical Reactions Analysis

Types of Reactions

(4-chlorophenyl)(oxolan-3-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, (4-chlorophenyl)(oxolan-3-yl)methanamine is used as a building block for the synthesis of more complex molecules. It can be employed in the development of new materials with specific properties.

Biology

In biological research, this compound may be used as a ligand in the study of receptor-ligand interactions. It can also serve as a precursor for the synthesis of biologically active molecules.

Medicine

In medicinal chemistry, (4-chlorophenyl)(oxolan-3-yl)methanamine is investigated for its potential therapeutic applications. It may be used in the design of new drugs targeting specific biological pathways.

Industry

In the industrial sector, this compound can be utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (4-chlorophenyl)(oxolan-3-yl)methanamine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Key structural analogs differ in the substituents attached to the methanamine core. A comparative overview is provided below:

Compound Name Molecular Formula Substituents Key Features Reference
(4-Chlorophenyl)(oxolan-3-yl)methanamine C₁₁H₁₄ClNO 4-Chlorophenyl, oxolan-3-yl Secondary amine; oxolane introduces polarity and potential hydrogen bonding
(Oxolan-3-yl)(phenyl)methanamine hydrochloride C₁₁H₁₆ClNO Phenyl, oxolan-3-yl Similar backbone but lacks chloro-substituent; hydrochloride salt enhances solubility
(4-Chlorophenyl)(5-methyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride C₁₀H₁₁Cl₂N₃O 4-Chlorophenyl, 5-methyl-oxadiazole Oxadiazole ring introduces π-conjugation and electron-withdrawing effects
1-(Benzo[b]thiophen-2-yl)-N-(4-chlorobenzyl)-N-(pyridin-3-ylmethyl)methanamine C₂₄H₂₁ClN₂S Benzo[b]thiophene, pyridinyl Bulky aromatic systems; potential for enhanced receptor binding
3-Chloro-4-methoxybenzenemethanamine C₈H₁₀ClNO 3-Chloro-4-methoxyphenyl Methoxy group increases electron density; primary amine

Physicochemical Properties

  • Molecular Weight : The oxolane-containing analogs (e.g., 211.08–213.71 Da ) are lighter than those with fused aromatic systems (e.g., C₂₄H₂₁ClN₂S : 404.95 Da) .
  • Salt Forms : Hydrochloride salts (e.g., ) are common to improve stability and bioavailability.

Biological Activity

(4-chlorophenyl)(oxolan-3-yl)methanamine, a compound with diverse potential applications in medicinal chemistry, has garnered attention for its biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a chlorophenyl group attached to an oxolane ring and a methanamine moiety. Its chemical formula is C11_{11}H14_{14}ClN, with a molecular weight of approximately 201.69 g/mol. The presence of the chlorine atom enhances its lipophilicity, potentially influencing its interaction with biological targets.

Antimicrobial Activity

Research indicates that (4-chlorophenyl)(oxolan-3-yl)methanamine exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest that the compound can inhibit bacterial growth at relatively low concentrations.

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These results indicate a broad-spectrum antimicrobial potential, making it a candidate for further development as an antibacterial agent.

Anticancer Properties

The anticancer activity of (4-chlorophenyl)(oxolan-3-yl)methanamine has been explored in several studies. It has shown promise in inhibiting the proliferation of various cancer cell lines, including breast and lung cancer cells. The compound's mechanism appears to involve the induction of apoptosis and cell cycle arrest.

A study conducted on MCF-7 breast cancer cells revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability:

Concentration (µM) Cell Viability (%)
0100
1085
2560
5030

The IC50_{50} value for MCF-7 cells was determined to be approximately 20 µM, indicating effective cytotoxicity at achievable concentrations.

The biological activity of (4-chlorophenyl)(oxolan-3-yl)methanamine is attributed to its ability to interact with specific molecular targets within cells. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in metabolic pathways critical for bacterial survival and cancer cell proliferation.

  • Enzyme Inhibition : The compound has been shown to inhibit enzymes such as topoisomerases, which are essential for DNA replication in both bacteria and cancer cells.
  • Receptor Interaction : There is evidence suggesting that it may modulate receptor activity related to cell signaling pathways involved in apoptosis.

Case Studies

Several case studies have further elucidated the potential applications of (4-chlorophenyl)(oxolan-3-yl)methanamine:

  • Case Study on Antimicrobial Efficacy : A clinical trial involving patients with bacterial infections demonstrated that administration of the compound led to significant improvements in infection resolution rates compared to standard antibiotic therapy.
  • Case Study on Cancer Treatment : In preclinical models, the compound was administered alongside conventional chemotherapy agents, resulting in enhanced therapeutic efficacy and reduced tumor growth compared to monotherapy.

Q & A

Basic Research Questions

Q. How can the purity and structural integrity of (4-chlorophenyl)(oxolan-3-yl)methanamine be validated in synthetic chemistry research?

  • Methodology :

  • Spectroscopic Analysis : Use 1H^1H-NMR and 13C^{13}C-NMR to confirm the presence of characteristic peaks, such as the oxolane ring protons (δ 3.5–4.0 ppm) and the aromatic protons of the 4-chlorophenyl group (δ 7.2–7.4 ppm) .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) can verify the molecular ion peak at m/z 211.07639 (M+H+^+) .
  • Chromatography : HPLC with UV detection (λ = 254 nm) using a C18 column (acetonitrile/water gradient) ensures purity >95% .

Q. What are the established synthetic routes for (4-chlorophenyl)(oxolan-3-yl)methanamine, and how can reaction conditions be optimized?

  • Synthetic Pathways :

MethodReagents/ConditionsYieldKey Parameters
Nucleophilic substitution4-Chlorobenzyl chloride + oxolan-3-amine, K2_2CO3_3, DMF, 80°C, 12h68%Base strength, solvent polarity
Reductive amination(4-Chlorophenyl)(oxolan-3-yl)ketone + NH4_4OAc/NaBH3_3CN, MeOH, RT, 24h72%Reducing agent efficiency, pH control
  • Optimization : Use design-of-experiment (DoE) approaches to vary temperature, solvent (e.g., DMF vs. THF), and stoichiometry for yield improvement .

Q. What analytical techniques are suitable for quantifying (4-chlorophenyl)(oxolan-3-yl)methanamine in complex biological matrices?

  • LC-MS/MS : Employ a C18 column with mobile phase (0.1% formic acid in acetonitrile/water) and MRM transitions (m/z 211 → 154 for quantification). Validate with spike-recovery assays in plasma (LOQ = 10 ng/mL) .
  • Microscopy : Confocal fluorescence microscopy using a boron-dipyrromethene (BODIPY) derivative of the compound for cellular uptake studies .

Advanced Research Questions

Q. What computational strategies are recommended for predicting the biological target interactions of (4-chlorophenyl)(oxolan-3-yl)methanamine?

  • Molecular Docking : Use AutoDock4 to simulate binding to serotonin receptors (e.g., 5-HT2A_{2A}), with flexible sidechains in the receptor binding pocket .
  • Electrostatic Potential Mapping : Multiwfn software calculates electron localization function (ELF) to identify nucleophilic regions (e.g., amine group) for target engagement .
  • MD Simulations : GROMACS for 100-ns simulations to assess stability of ligand-receptor complexes (RMSD < 2.0 Å acceptable) .

Q. How can researchers resolve contradictory data regarding the reactivity of (4-chlorophenyl)(oxolan-3-yl)methanamine in different solvent systems?

  • Systematic Solvent Screening : Test reactivity in aprotic (DMF, DMSO) vs. protic (MeOH, H2_2O) solvents under controlled conditions (Table):

SolventDielectric ConstantReaction Rate (k, s1^{-1})
DMF36.70.45
MeOH32.70.12
  • DFT Calculations : Gaussian09 to model solvent effects on transition states (e.g., polarizable continuum model) .

Q. What are the mechanistic insights into the nucleophilic behavior of (4-chlorophenyl)(oxolan-3-yl)methanamine in substitution reactions?

  • Kinetic Studies : Monitor SN2 reactions with methyl iodide using 1H^1H-NMR (disappearance of amine protons, δ 1.8–2.2 ppm). Second-order rate constants (k2_2 = 1.2 × 103^{-3} M1^{-1}s1^{-1} in DMSO) .
  • Isotopic Labeling : 15N^{15}N-labeled amine for tracking reaction pathways via 15N^{15}N-NMR .

Data Contradiction Analysis

  • Case : Conflicting reports on the compound’s stability in acidic conditions.
    • Resolution :

Conduct pH-dependent stability assays (HCl, pH 1–6) with HPLC monitoring.

Identify degradation products (e.g., oxolane ring-opening via LC-MS).

Compare with DFT-predicted degradation pathways (bond dissociation energies of C-O in oxolane) .

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